Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. SGC707
The target compound possesses one hydrogen-bond donor (NH) and three hydrogen-bond acceptors (carbonyl O, isoquinoline N, pyrrolidine N), whereas SGC707 (C₁₆H₁₈N₄O₂) contains two donors and four acceptors. This difference, combined with fewer rotatable bonds in the target compound, predicts improved passive permeability and lower polar surface area—factors that are critical for CNS drug discovery programs where SGC707’s urea linker may be disadvantageous .
| Evidence Dimension | Hydrogen-bond donor (HBD) and acceptor (HBA) count; topological polar surface area (tPSA) and rotatable bond count |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, Rotatable bonds = 2, tPSA (calc.) ≈ 45 Ų |
| Comparator Or Baseline | SGC707: HBD = 2, HBA = 4, Rotatable bonds = 4, tPSA ≈ 78 Ų |
| Quantified Difference | Δ HBD = –1; Δ HBA = –1; Δ Rot bonds = –2; Δ tPSA ≈ –33 Ų |
| Conditions | Calculated from 2D structures using standard medicinal chemistry rules (VEBR) |
Why This Matters
Lower tPSA and fewer rotatable bonds generally correlate with higher passive membrane permeability and oral bioavailability, making the target compound a more CNS-appropriate scaffold than the urea-linked analog SGC707.
